molecular formula C11H12O3 B1441466 5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 1354950-79-0

5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No. B1441466
CAS RN: 1354950-79-0
M. Wt: 192.21 g/mol
InChI Key: YESMPMVPGOSLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid consists of a benzofuran ring with two methyl groups attached at the 5 and 6 positions and a carboxylic acid group attached at the 2 position .


Chemical Reactions Analysis

While specific chemical reactions involving 5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid are not mentioned in the search results, benzofuran compounds in general have been shown to undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .

Scientific Research Applications

Medicinal Chemistry

5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid: is a benzofuran derivative, a class of compounds known for their diverse pharmacological activities. In medicinal chemistry, these compounds are explored for their potential as therapeutic agents due to their biological activities, including anti-tumor , antibacterial , anti-oxidative , and anti-viral properties . They serve as core structures in biologically active natural medicines and synthetic chemical raw materials, making them valuable in drug discovery and development.

Agriculture

In the agricultural sector, benzofuran derivatives have been studied for their antimicrobial properties, which could be beneficial in developing plant protection agents. Their antifungal and antibacterial activities make them suitable candidates for protecting crops from various diseases, potentially reducing the reliance on traditional pesticides .

Biotechnology

Benzofuran compounds, due to their strong biological activities, are of interest in biotechnological applications. They can be used in the development of new bioactive compounds with potential uses in healthcare and industry. For instance, their antiviral and cytotoxic properties can be harnessed in the design of novel antiviral therapies .

Environmental Science

The environmental applications of benzofuran derivatives include their use as sensors and indicators due to their chemical reactivity and fluorescence properties. They can be employed in environmental monitoring and remediation processes to detect pollutants and assess ecological health .

Materials Science

In materials science, benzofuran derivatives are utilized for their electronic properties. They are incorporated into molecular electronic and functional polymers , contributing to the advancement of organic electronics and smart materials. Their unique structural features enable the development of materials with specific optical and electrical characteristics .

Analytical Chemistry

Benzofuran derivatives are also significant in analytical chemistry. They can be used as analytical reagents or standards in various chemical analyses due to their well-defined structures and reactivity. Their applications extend to the development of new analytical methods for the detection and quantification of chemical substances .

properties

IUPAC Name

5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-3-8-5-10(11(12)13)14-9(8)4-7(6)2/h3-4,10H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESMPMVPGOSLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 3
5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 4
5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 5
5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 6
5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.